molecular formula C3H5N3OS B2579489 (5-Amino-1,3,4-thiadiazol-2-yl)methanol CAS No. 56951-58-7

(5-Amino-1,3,4-thiadiazol-2-yl)methanol

Cat. No.: B2579489
CAS No.: 56951-58-7
M. Wt: 131.15
InChI Key: URCCVQJLYSKFBQ-UHFFFAOYSA-N
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Description

(5-Amino-1,3,4-thiadiazol-2-yl)methanol is a heterocyclic compound that contains a thiadiazole ring

Scientific Research Applications

(5-Amino-1,3,4-thiadiazol-2-yl)methanol has a wide range of scientific research applications:

Future Directions

The future research directions for “(5-Amino-1,3,4-thiadiazol-2-yl)methanol” and its derivatives could involve further exploration of their biological activities and potential therapeutic applications . For instance, given their demonstrated urease inhibitory and anticancer activities, these compounds could be further evaluated as potential candidates for the development of new drugs .

Biochemical Analysis

Biochemical Properties

The biochemical properties of (5-Amino-1,3,4-thiadiazol-2-yl)methanol are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with enzymes and proteins, potentially influencing their function

Cellular Effects

This compound can have various effects on cellular processes. For instance, it has been found to exhibit cytotoxic activity against certain cancer cell lines It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1,3,4-thiadiazol-2-yl)methanol typically involves the reaction of hydrazinecarbothioamide with carbon disulfide, followed by cyclization and subsequent functionalization. One common method involves the reaction of hydrazinecarbothioamide with carbon disulfide in the presence of a base to form the intermediate 5-amino-1,3,4-thiadiazole-2-thiol. This intermediate is then treated with formaldehyde to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1,3,4-thiadiazol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-mercapto-1,3,4-thiadiazole: This compound shares the thiadiazole ring structure but has a mercapto group instead of a hydroxymethyl group.

    5-Amino-3-methyl-1,2,4-thiadiazole: This compound has a similar amino-thiadiazole structure but differs in the position and type of substituents.

Uniqueness

(5-Amino-1,3,4-thiadiazol-2-yl)methanol is unique due to its hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to other thiadiazole derivatives. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

(5-amino-1,3,4-thiadiazol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3OS/c4-3-6-5-2(1-7)8-3/h7H,1H2,(H2,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCCVQJLYSKFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(S1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56951-58-7
Record name (5-amino-1,3,4-thiadiazol-2-yl)methanol
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